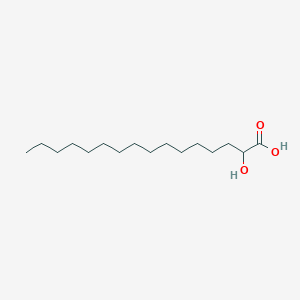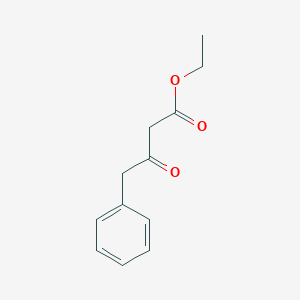
Ethyl 3-oxo-4-phenylbutanoate
Descripción general
Descripción
Ethyl 3-oxo-4-phenylbutanoate, also known as ethyl phenylacetate, is a colorless liquid with a characteristic odor. It is a naturally occurring compound found in various plants and fruits, including apples, pears, and cherries. It is a useful synthetic intermediate used to prepare pyrazolone derivatives as antiprion compounds and pyrrolinylaminopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-4-phenylbutanoate involves reacting beta-halogeno ethylbenzene with magnesium in a first aprotic solvent to obtain a Grignard solution containing a Grignard reagent . Ethyl oxalyl monochloride is then reacted with one or more of CuX, Li2CuX4 and CuCN.LiX in a second aprotic solvent to obtain a solution containing a copper acyl chloride salt compound . The Grignard solution is then dropwise added to the solution obtained in step (2), persevering the temperature at -20-160 DEG C, enabling the Grignard reagent to react with the cooper acyl chloride salt compound to obtain a product solution after the reaction is finished .Molecular Structure Analysis
The molecular formula of Ethyl 3-oxo-4-phenylbutanoate is C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da .Chemical Reactions Analysis
Ethyl 3-oxo-4-phenylbutanoate can be converted to phenylacetone . It is also used to prepare pyrazolone derivatives as antiprion compounds and pyrrolinylaminopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression .Physical And Chemical Properties Analysis
Ethyl 3-oxo-4-phenylbutanoate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 290.3±15.0 °C at 760 mmHg . The compound has a molar refractivity of 56.1±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . The polar surface area is 43 Å2 and the polarizability is 22.3±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Preparation of Antiprion Compounds
OPBE is used to prepare pyrazolone derivatives as antiprion compounds . Prions are infectious agents composed entirely of a protein material that can fold in multiple, structurally distinct ways. These compounds can help in the treatment of prion diseases .
Inhibition of AP-1 and NF-κB Mediated Gene Expression
OPBE is also used to prepare pyrrolinylaminopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression . AP-1 and NF-κB are transcription factors that regulate gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial or viral infections .
Mecanismo De Acción
Safety and Hazards
Ethyl 3-oxo-4-phenylbutanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water and get medical help if skin irritation occurs . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNWXQZCYZCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280147 | |
| Record name | ethyl 3-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-phenylbutanoate | |
CAS RN |
718-08-1 | |
| Record name | 718-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-oxo-4-phenylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



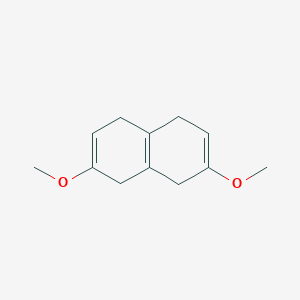
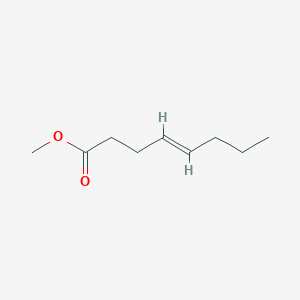



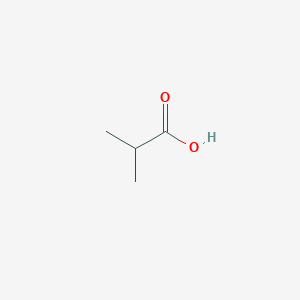

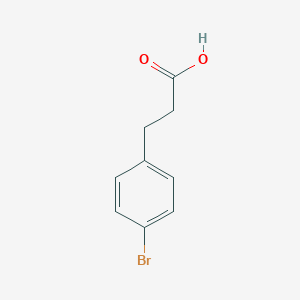



amine hydrochloride](/img/structure/B155508.png)
